molecular formula C27H25N3O4S B3576986 4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide

4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide

Cat. No.: B3576986
M. Wt: 487.6 g/mol
InChI Key: ARIYBTYHRZZPBO-UHFFFAOYSA-N
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Description

The compound “4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The compound also contains a methoxyphenyl group and a phenylsulfonyl group, which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The compound would likely exhibit strong intermolecular interactions due to the presence of multiple hydrogen bond donors and acceptors .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide bond could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The ether bond could potentially be cleaved under acidic conditions to yield an alcohol and a phenol .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its complex structure. The presence of multiple aromatic rings and polar functional groups would likely make the compound relatively high in molecular weight and quite polar .

Future Directions

Potential future directions for research on this compound could include investigating its biological activity, optimizing its synthesis, and studying its physical and chemical properties in more detail .

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-4-methoxyanilino]methyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-34-25-16-14-24(15-17-25)30(35(32,33)26-8-3-2-4-9-26)20-21-10-12-22(13-11-21)27(31)29-19-23-7-5-6-18-28-23/h2-18H,19-20H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYBTYHRZZPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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